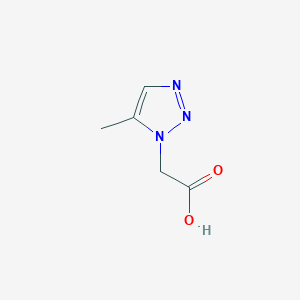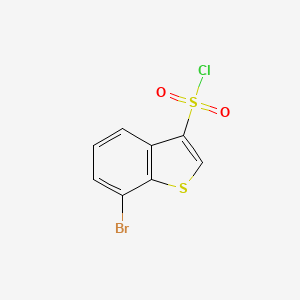
3,3,6-trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline, commonly known as TMDI, is an important aliphatic amine compound that has been widely used in various scientific and industrial applications. It is a colorless liquid with a characteristic sulfur odor and is soluble in most organic solvents. TMDI is an important intermediate in the synthesis of various organic compounds and is used as a catalyst in various reactions. In addition, it is used as a starting material in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Wirkmechanismus
The mechanism of action of TMDI is not fully understood. However, it is believed to act as an enzyme inhibitor, blocking the activity of various enzymes. It is also believed to act as a chelator, binding to metal ions and preventing them from participating in biochemical reactions. In addition, it is believed to act as a receptor agonist, activating certain receptors in the body.
Biochemical and Physiological Effects
TMDI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450, monoamine oxidase, and lipoxygenase. It has also been shown to interact with various receptors, including opioid receptors and serotonin receptors. In addition, it has been shown to affect the activities of various metabolic pathways, including the citric acid cycle and the pentose phosphate pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TMDI in laboratory experiments is its low cost and availability. It is relatively easy to obtain and is relatively inexpensive compared to other compounds. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using TMDI in laboratory experiments. It is a relatively strong base, and therefore can cause damage to cells and tissues if not handled properly. In addition, it can react with other compounds, leading to the formation of unwanted byproducts. Furthermore, it can be toxic if inhaled or ingested.
Zukünftige Richtungen
There are numerous potential future directions for research involving TMDI. One potential area of research is the development of new methods for synthesizing TMDI. This could potentially reduce the cost and improve the efficiency of its synthesis.
Another potential area of research is the development of new applications for TMDI. This could involve exploring new ways to use it as an enzyme inhibitor, receptor agonist, or chelator. In addition, new methods could be developed to use TMDI as a starting material in the synthesis of pharmaceuticals and other organic compounds.
Finally, research could be conducted to understand the biochemical and physiological effects of TMDI. This could involve exploring how it interacts with various enzymes and receptors, as well as how it affects the activities of various metabolic pathways.
Synthesemethoden
TMDI is typically synthesized through the condensation of 2-methylthio-1-propanol and formaldehyde. This reaction is carried out using a base catalyst such as sodium hydroxide or potassium carbonate. The reaction is typically carried out at temperatures between 80 and 120°C and is complete in about 24 hours. The product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
TMDI has been used in numerous scientific research applications. It has been used to study the mechanism of action of various enzymes, such as cytochrome P450, monoamine oxidase, and lipoxygenase. TMDI has also been used to study the pharmacology of various drugs, including opioids and anticonvulsants. In addition, it has been used to study the biochemistry and physiology of various organisms, such as bacteria and plants.
Eigenschaften
IUPAC Name |
3,3,6-trimethyl-1-methylsulfanyl-4H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NS/c1-9-5-6-11-10(7-9)8-13(2,3)14-12(11)15-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJJBDZZWXHZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(C2)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6-Trimethyl-1-(methylsulfanyl)-3,4-dihydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

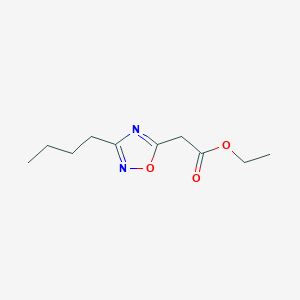
![2,2-dimethyl-3-[(oxan-2-yl)methoxy]propanoic acid](/img/structure/B6617454.png)
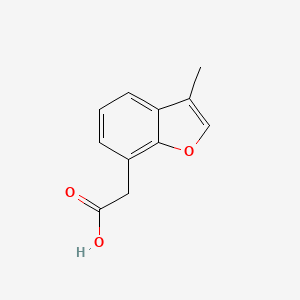
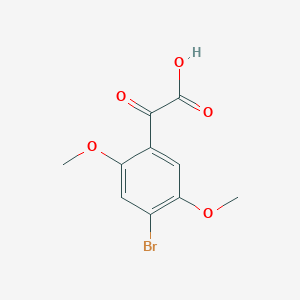
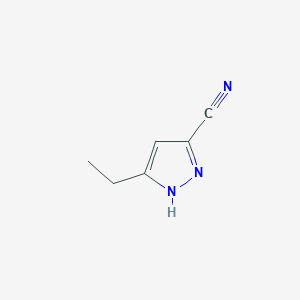


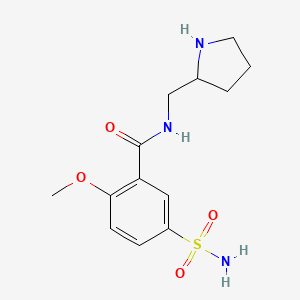
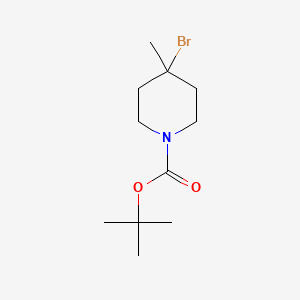
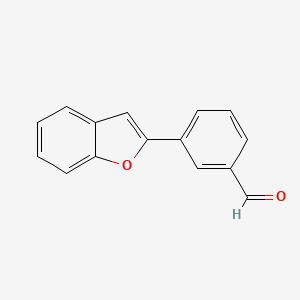
![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)
